Dual Receptor Antagonism with Quantified Potency at 5-HT3 and D2 Receptors
Metoclopramide hydrochloride demonstrates dual antagonism at 5-HT3 (IC50 = 308 nM) and dopamine D2 (IC50 = 483 nM) receptors . In functional assays using CHO cells expressing human D2R and 5-HT3 receptors, metoclopramide competitively antagonized D2R-mediated cAMP reduction with an IC50 of 4.8 nM and blocked 5-HT-induced Ca2+ influx with an IC50 of 9.2 nM . This dual activity distinguishes it from domperidone, which lacks significant 5-HT3 antagonism [1].
| Evidence Dimension | Receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | 5-HT3 IC50 = 308 nM; D2 IC50 = 483 nM; D2R functional IC50 = 4.8 nM; 5-HT3 functional IC50 = 9.2 nM |
| Comparator Or Baseline | Domperidone: D2 antagonist with minimal 5-HT3 activity [1] |
| Quantified Difference | Metoclopramide possesses dual 5-HT3/D2 antagonism; domperidone is a selective D2 antagonist. |
| Conditions | In vitro radioligand binding assays and functional assays in CHO cells expressing human receptors |
Why This Matters
This dual mechanism supports applications requiring both antiemetic (5-HT3) and prokinetic (D2, 5-HT4) effects, whereas domperidone offers primarily prokinetic action.
- [1] Tonini M, et al. Clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics. Aliment Pharmacol Ther. 2004;19(4):379-390. View Source
